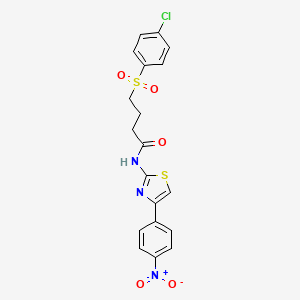

![molecular formula C22H19Cl2NOS2 B2704540 N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine CAS No. 400082-24-8](/img/structure/B2704540.png)

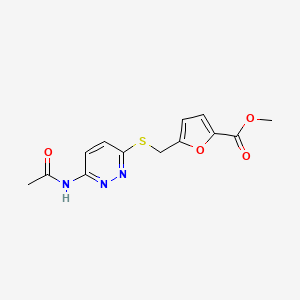

N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine is a useful research compound. Its molecular formula is C22H19Cl2NOS2 and its molecular weight is 448.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Biological Applications

Methoxychlor Metabolism and Estrogenic Activity : Research has indicated that methoxychlor [1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane] and its contaminants exhibit estrogenic or proestrogenic properties, highlighting the role of hepatic monooxygenases in metabolizing these compounds into estrogenic products. This process involves the transformation of methoxychlor into estrogenic metabolites, demonstrating the significance of understanding chemical transformations for assessing environmental and health impacts (Bulger, Feil, & Kupfer, 1985).

Electrochemical Applications : A study on the electrochemical oxidation of bis(trifluoromethylsulfonyl)imide anion in ionic liquids presents an innovative strategy for generating radical electrocatalysts. This process involves the in situ formation of a radical catalyst on a platinum electrode under anaerobic conditions, showcasing the potential of utilizing electrochemical reactions for catalytic applications (Tang, Wang, Chi, Sevilla, & Zeng, 2016).

Reductive Dechlorination by Human Intestinal Bacterium : The study of methoxychlor and DDT's metabolic fate in the human gut by Eubacterium limosum underscores the bacterium's role in reductive dechlorination, leading to less chlorinated and potentially less toxic metabolites. This research provides insight into microbial processes affecting compound toxicity and persistence in biological systems (Yim, Seo, Kang, Ahn, & Hur, 2008).

Chemical Synthesis and Material Science

Disulfide, Imines, and Metal Coordination : A comprehensive study demonstrates the interplay between disulfide, imine, and coordinative bonds within a single system. This research showcases the dynamic nature of chemical bonds and their potential applications in developing responsive and adaptable material systems (Sarma, Otto, & Nitschke, 2007).

Electrochromic Poly(amide-imide)s : The synthesis of novel electrochromic poly(amide-imide)s incorporating N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units reflects advancements in material science aimed at developing high-performance electroactive polymers. These materials exhibit reversible electrochemical oxidation and color changes, indicating their potential use in electronic and optical devices (Hsiao, Teng, & Kung, 2015).

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NOS2/c23-18-12-11-17(22(24)13-18)14-26-25-19(15-27-20-7-3-1-4-8-20)16-28-21-9-5-2-6-10-21/h1-13H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGYVFZACNTPNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=NOCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2704458.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2704459.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]thiourea](/img/structure/B2704468.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2704476.png)

![N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2704477.png)